molecular formula C21H29BrN4O2 B286456 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Numéro de catalogue B286456
Poids moléculaire: 449.4 g/mol
Clé InChI: YZZSRVHNVXGPPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, also known as BSI-201, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It is a potential therapeutic agent for cancer treatment, particularly for patients with BRCA1 or BRCA2 mutations.

Mécanisme D'action

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione inhibits the activity of PARP by binding to its catalytic domain. PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to be particularly effective in cancer cells that are deficient in BRCA1 or BRCA2.
Biochemical and Physiological Effects:
2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to be well-tolerated in preclinical studies. It has been shown to be effective in inhibiting the growth of breast and ovarian cancer cells in vitro and in vivo. 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has also been shown to enhance the effectiveness of chemotherapy in cancer cells that are sensitive to DNA-damaging agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its specificity for PARP. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its low solubility in water, which can make it difficult to work with in some experiments.

Orientations Futures

There are several potential future directions for research on 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. One area of interest is the use of 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in combination with other therapies, such as chemotherapy and immunotherapy. Another area of interest is the development of new PARP inhibitors with improved pharmacokinetic properties. Finally, there is interest in identifying biomarkers that can predict which patients are most likely to benefit from treatment with PARP inhibitors like 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione.

Méthodes De Synthèse

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be synthesized by reacting 3-bromoaniline with 1-(4-chlorobutyl)-4-piperidin-1-yl-1,2,3,6-tetrahydropyridine-2,5-dione in the presence of triethylamine. The reaction yields 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione as a white solid with a purity of over 99%.

Applications De Recherche Scientifique

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been extensively studied for its potential use in cancer treatment. It is particularly effective in treating breast and ovarian cancers that are associated with BRCA1 or BRCA2 mutations. 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione works by inhibiting the activity of PARP, an enzyme that repairs DNA damage. Cancer cells with BRCA1 or BRCA2 mutations are unable to repair DNA damage through the normal mechanisms and rely on PARP for survival. Inhibiting PARP with 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione leads to the accumulation of DNA damage and ultimately cell death.

Propriétés

Formule moléculaire

C21H29BrN4O2

Poids moléculaire

449.4 g/mol

Nom IUPAC

2-[4-[4-(3-bromophenyl)piperazin-1-yl]butyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C21H29BrN4O2/c22-17-6-5-7-18(16-17)24-14-12-23(13-15-24)9-3-4-11-26-20(27)19-8-1-2-10-25(19)21(26)28/h5-7,16,19H,1-4,8-15H2

Clé InChI

YZZSRVHNVXGPPW-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC(=CC=C4)Br

SMILES canonique

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC(=CC=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.